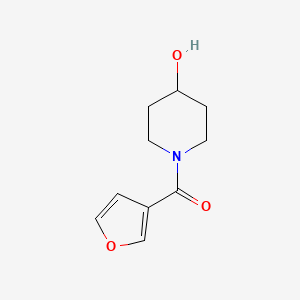

1-(Furan-3-carbonyl)piperidin-4-ol

Description

Properties

IUPAC Name |

furan-3-yl-(4-hydroxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c12-9-1-4-11(5-2-9)10(13)8-3-6-14-7-8/h3,6-7,9,12H,1-2,4-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRRNMKPXYYNBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C(=O)C2=COC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Furan-3-carbonyl)piperidin-4-ol typically involves the reaction of piperidin-4-ol with furan-3-carbonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-3-carbonyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or Jones reagent can be used.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the furan ring.

Major Products

Oxidation: Formation of 1-(Furan-3-carbonyl)piperidin-4-one.

Reduction: Formation of this compound.

Substitution: Various substituted furan derivatives depending on the electrophile used.

Scientific Research Applications

Scientific Research Applications

1-(Furan-3-carbonyl)piperidin-4-ol has been investigated for several applications:

Medicinal Chemistry

This compound is being explored as a potential lead in drug development due to its ability to interact with various biological targets. Its structure allows for modifications that can enhance its pharmacological properties.

- Antimicrobial Activity : Preliminary studies indicate that this compound may exhibit antimicrobial properties against certain bacterial strains. This could be beneficial in developing new antibiotics .

- Cytotoxicity and Anticancer Potential : Research has shown that this compound may possess cytotoxic effects on cancer cell lines, indicating its potential as an anticancer agent. In vitro studies have reported significant activity against various cancer types, suggesting further exploration in oncology .

Neuropharmacology

The piperidine structure of the compound is known for its role in modulating neurotransmitter systems. Investigations into its neuropharmacological effects have suggested potential applications in treating neurodegenerative diseases.

- Neuroprotective Effects : Studies have demonstrated that this compound could reduce oxidative stress markers in neuronal cell cultures, supporting its use in neuroprotection .

Fragment-Based Drug Discovery

The compound's unique structure makes it a suitable candidate for fragment-based drug discovery (FBDD). Its small size and specific functional groups can serve as valuable fragments in the design of more complex molecules.

Case Studies and Research Findings

Several case studies highlight the compound's therapeutic potential:

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by modifications to its structure:

- Piperidine Modifications : Alterations to the piperidine ring can enhance receptor binding affinity.

- Substituent Variations : The presence of different substituents on the furan ring can affect lipophilicity and membrane permeability, impacting the compound's overall bioactivity.

Mechanism of Action

The mechanism of action of 1-(Furan-3-carbonyl)piperidin-4-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The compound’s structural features, such as the furan ring and piperidine moiety, may allow it to bind to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

- 1-(Furan-2-carbonyl)piperidin-4-ol

- 1-(Furan-3-carbonyl)piperidin-4-one

- 1-(Furan-2-carbonyl)piperidin-4-one

Uniqueness

1-(Furan-3-carbonyl)piperidin-4-ol is unique due to the specific positioning of the furan-3-carbonyl group and the hydroxyl group on the piperidine ring. This unique structure may confer distinct chemical and biological properties compared to its analogs, making it a valuable compound for further research and development.

Biological Activity

1-(Furan-3-carbonyl)piperidin-4-ol, also known as a furan-derived piperidine compound, has garnered attention in recent years due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant case studies.

This compound has the molecular formula and a molecular weight of approximately 219.23 g/mol. The compound features a piperidine ring substituted with a furan-3-carbonyl group, which is believed to play a crucial role in its biological activity.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : The piperidine structure can be synthesized through cyclization reactions involving appropriate precursors.

- Introduction of the Furan Carbonyl Group : The furan carbonyl moiety is introduced via acylation reactions, where furan derivatives are reacted with piperidine under controlled conditions.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. For instance, it has been shown to induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal tumor cells. The mechanism appears to involve modulation of signaling pathways associated with cell proliferation and survival .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against a range of bacterial strains. In particular, it has shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) indicating significant bactericidal effects .

Neuroprotective Effects

Research suggests that this compound may possess neuroprotective properties, potentially through its action on sigma receptors which are involved in pain modulation and neuroprotection . This makes it a candidate for further exploration in the treatment of neuropathic pain conditions.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in FaDu cells | |

| Antimicrobial | Effective against Gram-positive bacteria | |

| Neuroprotective | Modulates sigma receptors |

Detailed Research Findings

- Anticancer Mechanism : A study highlighted that this compound enhances cytotoxicity through the activation of apoptotic pathways, outperforming traditional chemotherapeutics in certain assays .

- Antimicrobial Study : In vitro tests demonstrated that this compound effectively inhibited bacterial growth at low concentrations, suggesting its potential as an alternative antibiotic agent .

- Neuroprotective Research : Investigations into its neuroprotective effects revealed that it could reduce neuronal death in models of oxidative stress, indicating potential therapeutic applications for neurodegenerative diseases .

Q & A

Q. Basic Characterization

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and purity. Key signals include the furan carbonyl (δ ~165–170 ppm in ¹³C) and piperidine protons (δ ~3.5–4.5 ppm for hydroxyl-bearing carbons) .

- IR Spectroscopy : Stretching vibrations for carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3200–3500 cm⁻¹) groups validate functional groups .

- X-ray Crystallography : Resolves spatial configuration, particularly the orientation of the furan ring relative to the piperidine core. SHELX programs are standard for structure refinement .

How does the furan-3-carbonyl group influence the compound's reactivity in nucleophilic or electrophilic reactions?

Advanced Reactivity Analysis

The electron-withdrawing furan carbonyl activates adjacent positions for electrophilic substitution (e.g., nitration or halogenation at the furan ring’s 2- or 5-positions). Conversely, the piperidine hydroxyl group participates in hydrogen bonding, affecting solubility and nucleophilic reactions (e.g., alkylation or acylation). Reactivity is modulated by solvent polarity: polar solvents stabilize charge-separated intermediates, enhancing electrophilic attack .

What stability challenges arise during storage or experimental use, and how are they mitigated?

Q. Advanced Stability Studies

- Hydrolysis : The ester linkage between furan and piperidine is prone to hydrolysis under acidic/basic conditions. Storage at –20°C in anhydrous solvents (e.g., DMSO) minimizes degradation .

- Oxidation : The furan ring’s diene system is susceptible to oxidation. Antioxidants like BHT or inert atmospheres (N₂/Ar) are used during reactions .

- Light Sensitivity : UV/Vis studies show photodegradation at λ > 300 nm; amber glassware or light-free environments are recommended .

What pharmacological targets are hypothesized for this compound based on structural analogs?

Basic Biological Activity

Similar piperidine derivatives exhibit activity as:

- Kinase Inhibitors : Selectivity for sphingosine kinase 1 (SK1) due to the hydroxyl group’s hydrogen bonding with ATP-binding pockets .

- Neurotransmitter Modulators : Piperidine cores interact with GABA or dopamine receptors; the furan group may enhance blood-brain barrier permeability .

In vitro assays (e.g., enzyme inhibition or receptor-binding studies) are recommended to validate targets .

How can computational modeling guide the optimization of this compound for enhanced selectivity?

Q. Advanced Experimental Design

- Docking Simulations : AutoDock or Schrödinger Suite predicts binding poses to targets like SK1. Modifying the furan substituents (e.g., adding electron-withdrawing groups) improves affinity .

- MD Simulations : Assess conformational stability in aqueous vs. lipid membranes to optimize bioavailability .

- QSAR Models : Correlate substituent effects (e.g., logP, polar surface area) with activity data from analogs to prioritize synthetic targets .

How should researchers address contradictions in biological activity data between similar piperidine derivatives?

Q. Advanced Data Analysis

- Structural Comparisons : Small changes (e.g., hydroxyl vs. methoxy groups) drastically alter selectivity. For example, 4-hydroxy derivatives show 15-fold higher SK1 selectivity than 3-hydroxy analogs .

- Assay Conditions : Variations in pH, ionic strength, or co-solvents (e.g., DMSO concentration) may artifactually modulate activity. Standardize protocols across studies .

- Metabolic Stability : Differences in cytochrome P450 metabolism can explain in vitro/in vivo discrepancies. LC-MS/MS pharmacokinetic profiling resolves these .

What crystallographic insights are critical for understanding the compound's interaction with proteins?

Q. Advanced Structural Analysis

- Ligand-Protein Co-Crystallization : SHELX-refined structures reveal hydrogen bonds between the piperidine hydroxyl and residues like Asp178 in SK1. Furan carbonyl interactions with hydrophobic pockets (e.g., Phe180) enhance binding .

- Twinned Data Refinement : For low-symmetry crystals, SHELXL’s TWIN/BASF commands correct for twinning artifacts, ensuring accurate electron density maps .

Why do minor structural modifications in piperidine derivatives lead to significant changes in target selectivity?

Q. Advanced Mechanistic Insight

- Steric Effects : Bulky substituents on the piperidine ring (e.g., benzyl groups) block access to off-target binding sites.

- Electronic Effects : Electron-withdrawing groups on the furan ring polarize the carbonyl, strengthening hydrogen bonds with key residues (e.g., Lys179 in SK1) .

- Conformational Restriction : Rigidifying the piperidine ring via sp³ hybridization reduces entropy penalties upon binding .

What unresolved questions warrant further investigation for this compound?

Q. Future Research Directions

- In Vivo Efficacy : Limited data on bioavailability and toxicity; rodent pharmacokinetic studies are needed .

- Polypharmacology : Screen against off-target kinases (e.g., MAPK or PKA) to assess specificity .

- Synthetic Scalability : Develop catalytic asymmetric methods to access enantiopure forms, as chirality impacts activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.